L-Valyl-L-lysyl-L-methionyl-L-aspartic acid
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Overview
Description
L-Valyl-L-lysyl-L-methionyl-L-aspartic acid is a peptide compound composed of four amino acids: valine, lysine, methionine, and aspartic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-methionyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-aspartic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-lysine and L-methionine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-lysyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation of methionine.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted lysine residues.
Scientific Research Applications
L-Valyl-L-lysyl-L-methionyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valyl-L-lysyl-L-methionyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, or it may interact with cell surface receptors to trigger intracellular signaling cascades.
Comparison with Similar Compounds
L-Valyl-L-lysyl-L-methionyl-L-aspartic acid can be compared to other similar peptides, such as:
- L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid .
- L-Aspartic acid, L-valyl-L-methionyl-L-arginyl-L-leucyl-L-threonyl-L-isoleucyl-L-seryl-L-tyrosyl-L-leucyl-L-arginyl-L-valyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl- .
These peptides share some amino acid sequences with this compound but differ in their overall structure and function
Properties
CAS No. |
264922-80-7 |
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Molecular Formula |
C20H37N5O7S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H37N5O7S/c1-11(2)16(22)19(30)24-12(6-4-5-8-21)17(28)23-13(7-9-33-3)18(29)25-14(20(31)32)10-15(26)27/h11-14,16H,4-10,21-22H2,1-3H3,(H,23,28)(H,24,30)(H,25,29)(H,26,27)(H,31,32)/t12-,13-,14-,16-/m0/s1 |
InChI Key |
OHVTZNZOOMLALP-YXWQFLTLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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